molecular formula C20H24N2O2 B5091596 N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]

N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]

Cat. No. B5091596
M. Wt: 324.4 g/mol
InChI Key: MJLKWZHAFLGHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide], commonly known as EDA-MPA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of bis(amides) and is known for its ability to bind to metal ions, particularly copper and zinc.

Mechanism of Action

The mechanism of action of EDA-MPA is based on its ability to bind to metal ions. It forms a stable complex with the metal ion, which can alter the properties of the metal ion and its surrounding environment. This can affect the activity of metalloproteins and enzymes that require metal ions for their function. EDA-MPA can also inhibit the activity of metalloenzymes by binding to the metal ion and preventing its interaction with other substrates.
Biochemical and Physiological Effects:
EDA-MPA has been shown to have a range of biochemical and physiological effects. It can modulate the activity of metalloproteins and enzymes, which can affect cellular processes such as DNA replication, protein synthesis, and signal transduction. EDA-MPA has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been used as a chelating agent in the treatment of metal toxicity, particularly in cases of copper and zinc overload.

Advantages and Limitations for Lab Experiments

The advantages of using EDA-MPA in lab experiments include its ability to selectively bind to metal ions, its stability, and its low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential to interfere with other metal-containing compounds in the sample.

Future Directions

There are several future directions for the use of EDA-MPA in scientific research. One area of interest is the development of new metal-based drugs that can target specific metalloproteins and enzymes. EDA-MPA can also be used in the development of new diagnostic tools for metal toxicity. Another area of research is the study of the interactions between EDA-MPA and other metal-containing compounds in the sample, which can provide insights into the role of metal ions in biological systems.
Conclusion:
EDA-MPA is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to metal ions. It has a range of biochemical and physiological effects and has been used in the treatment of metal toxicity. The future directions for the use of EDA-MPA in scientific research include the development of new metal-based drugs and diagnostic tools, as well as the study of its interactions with other metal-containing compounds in biological systems.

Synthesis Methods

EDA-MPA can be synthesized by reacting 2-methylphenylacetic acid with ethylenediamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

EDA-MPA has been extensively used in scientific research due to its unique properties. It has been shown to selectively bind to copper and zinc ions, which are essential cofactors for many enzymes and proteins. This property has made it a valuable tool in the study of metalloproteins and their functions. EDA-MPA has also been used in the development of new metal-based drugs and as a chelating agent in the treatment of metal toxicity.

properties

IUPAC Name

N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-9-5-7-11-19(15)21(17(3)23)13-14-22(18(4)24)20-12-8-6-10-16(20)2/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKWZHAFLGHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5185197

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.